3-[(Thiophen-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(Thiophen-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is an organic compound with the molecular formula C14H15NO3S. This compound is characterized by the presence of a thiophene ring, a carbamoyl group, and a bicyclic oxabicycloheptane structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Carbamoylation: The thiophene derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Cyclization: The resulting intermediate undergoes a cyclization reaction to form the oxabicycloheptane structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(Thiophen-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A structurally similar compound with a different bicyclic system.
Uniqueness
3-[(Thiophen-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a thiophene ring, a carbamoyl group, and a bicyclic oxabicycloheptane structure. This unique combination of functional groups and structural features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(thiophen-2-ylmethylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-12(14-6-7-2-1-5-19-7)10-8-3-4-9(18-8)11(10)13(16)17/h1-2,5,8-11H,3-4,6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZABPMAKCGNVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NCC3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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